4-{1-[4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE
Overview
Description
4-{1-[4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features multiple heterocyclic rings, including thiadiazole, benzodiazole, and oxadiazole. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the thiadiazole ring, followed by the construction of the benzodiazole and oxadiazole rings.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized by cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-{1-[4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{1-[4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and antifungal properties.
5-Amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of various bioactive molecules.
2-Amino-5-mercapto-1,3,4-thiadiazole: Studied for its electrochemical properties and biological activities.
Uniqueness
4-{1-[4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-[1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8OS/c16-13-12(21-24-22-13)14-18-9-5-1-2-6-10(9)23(14)8-4-3-7-11-19-20-15(17)25-11/h1-2,5-6H,3-4,7-8H2,(H2,16,22)(H2,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLCWBJQBKFFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCCC3=NN=C(S3)N)C4=NON=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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